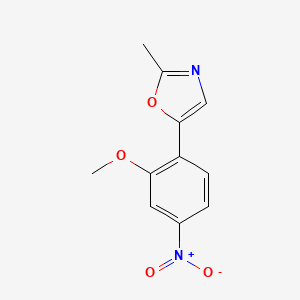

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole is an organic compound characterized by the presence of an oxazole ring substituted with a 2-methoxy-4-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with an appropriate amine and a source of methyl group under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of 5-(2-Methoxy-4-aminophenyl)-2-methyloxazole.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole has potential applications in diverse scientific fields, including pharmaceuticals and material science. Its unique electronic and steric characteristics make it a candidate for interaction studies to understand its binding affinity and mechanism of action in biological systems.

Scientific Research Applications

- Pharmaceuticals: Derivatives of this compound may serve as lead compounds in drug discovery, particularly for treatments targeting infections or cancer.

- Material Science: It is used in the development of advanced materials with unique electronic or optical properties.

Chemical Reactivity

This compound can undergo several significant reactions:

- It can be used as a building block for synthesizing more complex molecules and materials.

- It can be modified or functionalized to create novel compounds with tailored properties.

Biological Activities

Research indicates that derivatives of oxazoles, including this compound, exhibit various biological activities:

- Isoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to the compound have shown significant cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer types, with IC50 values ranging from low micromolar to sub-micromolar concentrations.

- A series of isoxazole derivatives were evaluated for their COX inhibitory activity. One compound was identified as a selective COX-2 inhibitor with an IC50 value of 0.95 µM, showcasing its potential as an anti-inflammatory agent.

Interaction Studies

Interaction studies involving this compound focus on understanding its binding affinity and mechanism of action in biological systems:

- These studies aim to elucidate how the compound interacts with specific molecular targets, such as enzymes or receptors.

- The insights gained can be utilized to optimize its efficacy and selectivity for therapeutic applications.

Table 1: Biological Activity Overview

| Activity Type | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Anticancer | 2.76 - 9.27 | HT-29, A549, MCF-7 |

| Anti-inflammatory | 0.95 | COX-2 inhibition |

| Immunosuppressive | >50 | PBMCs and Jurkat cells |

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-4-nitrophenyl isothiocyanate

- 2-Methoxy-4-nitrophenyl-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt

Uniqueness

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a methoxy group and a nitrophenyl substituent on the oxazole ring, contributing to its unique electronic and steric characteristics. The oxazole moiety is a five-membered heterocyclic compound containing nitrogen and oxygen, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate nitro-substituted phenols with 2-methyloxazole derivatives. The detailed synthetic route often involves specific conditions to optimize yield and purity.

Biological Activity

Research indicates that derivatives of oxazoles, including this compound, exhibit a range of biological activities:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated alongside other oxazole derivatives for their effects on cell cycle progression and apoptosis induction in cancer cells .

- Immunosuppressive Properties : Some studies suggest that oxazole derivatives can modulate immune responses. In vitro models using human peripheral blood mononuclear cells (PBMCs) indicated that these compounds might inhibit mitogen-induced proliferation, suggesting potential applications in immunotherapy .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways related to apoptosis and inflammation. Specific pathways such as the NF-κB signaling pathway have been implicated in its action against tumor necrosis factor (TNF) production .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds compared to this compound:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 5-(4-Nitrophenyl)-2-methyloxazole | Moderate antiproliferative | Different electronic properties due to substitution |

| 5-(2-Methylphenyl)-2-methyloxazole | Lower activity | Contains a methylphenyl group |

| 5-(4-Methoxyphenyl)-2-methyloxazole | Higher reactivity | Exhibits different reactivity patterns |

| 5-(3-Nitrophenyl)-2-methylisoxazole | Varying biological activity | Isoxazole instead of oxazole |

Case Studies

- In Vitro Studies : In one study, this compound was tested against several cancer cell lines, showing significant antiproliferative effects with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through increased caspase activation .

- Toxicity Assessment : Toxicity studies revealed that while the compound was effective against cancer cells, it exhibited minimal toxicity towards normal human cells, indicating a favorable therapeutic index. This was assessed through cytotoxicity assays on peripheral blood lymphocytes .

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C11H10N2O4/c1-7-12-6-11(17-7)9-4-3-8(13(14)15)5-10(9)16-2/h3-6H,1-2H3 |

InChI Key |

NOXWWRLUGHTIQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.